5-butyl-1-phenyl-1,3,5-triazinane-2-thione
Overview
Description
5-butyl-1-phenyl-1,3,5-triazinane-2-thione is a heterocyclic compound with the molecular formula C13H19N3S It contains a triazinane ring, which is a six-membered ring with three nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-butyl-1-phenyl-1,3,5-triazinane-2-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a butyl-substituted amine with a phenyl-substituted triazine derivative in the presence of a sulfur source. The reaction is usually carried out in a solvent such as dioxane or water, with sodium carbonate as a base, at temperatures ranging from 70 to 80°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to enhance reaction efficiency and yield . This method employs a multimode reactor, such as the Synthos 3000, which can provide controlled heating and improved reaction rates.
Chemical Reactions Analysis
Types of Reactions
5-butyl-1-phenyl-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Cyclization Reactions: The triazinane ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include morpholine, sodium carbonate, and various sulfur sources . Reaction conditions typically involve moderate temperatures (70-80°C) and solvents such as dioxane or water.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of oxidized or reduced species.
Scientific Research Applications
5-butyl-1-phenyl-1,3,5-triazinane-2-thione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-butyl-1-phenyl-1,3,5-triazinane-2-thione involves its interaction with molecular targets and pathways within biological systems. The compound can undergo nucleophilic addition reactions, leading to the formation of various intermediates and final products . These reactions can affect cellular processes and pathways, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
5-methyl-1-phenyl-1,3,5-triazinane-2-thione: This compound has a similar structure but with a methyl group instead of a butyl group.
Properties
IUPAC Name |
5-butyl-1-phenyl-1,3,5-triazinane-2-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3S/c1-2-3-9-15-10-14-13(17)16(11-15)12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H,14,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUELQDSFDSZWTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CNC(=S)N(C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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